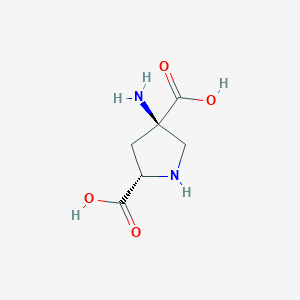
5,6-Difluoroindole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5,6-Difluoroindole and its derivatives involves various methodologies, including palladium-catalyzed coupling and ring-closing reactions. For instance, liquid crystal compounds with a 5,6-difluorobenzofuran core were synthesized through palladium-catalyzed coupling, demonstrating the adaptability of fluoroindole structures in synthesizing complex molecules with broad nematic ranges and high dielectric anisotropies, suggesting potential applications in display devices (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of 5,6-Difluoroindole and related compounds shows significant influence from the presence of fluorine atoms. Fluorine's high electronegativity and small size allow for the formation of highly stable and compact molecular structures. Studies on various fluorinated molecules reveal that fluorocarbon substituents can induce strong intermolecular interactions and phase separation between aromatic cores and fluorocarbon chains, affecting the molecular and solid-state properties of these compounds (Facchetti et al., 2004).
Chemical Reactions and Properties
5,6-Difluoroindole exhibits unique chemical reactions due to the presence of fluorine. The fluorine atoms significantly influence the compound's reactivity, enabling specific chemical transformations that are not feasible with non-fluorinated indoles. For example, the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds through reactions of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds demonstrates the unique reactivity conferred by the difluoro groups (Yang et al., 2007).
Physical Properties Analysis
The physical properties of 5,6-Difluoroindole derivatives, such as their solid-state fluorescence efficiencies and phase behaviors, are profoundly affected by fluorination. For instance, fluorinated derivatives exhibit high solid-state fluorescence efficiencies, a feature that is quite surprising given the strong intermolecular interactions present. These findings suggest potential applications in optoelectronic devices (Facchetti et al., 2004).
Chemical Properties Analysis
The chemical properties of 5,6-Difluoroindole, such as its electron affinity, bond dissociation energies, and reactivity towards various chemical reagents, are significantly influenced by the difluoro substitution. The presence of fluorine atoms not only enhances the molecule's oxidation potential but also affects its Lewis acidity and reactivity towards nucleophiles. Research into transition metal hexafluorides highlights the extraordinary oxidizer and Lewis acid properties of fluorinated compounds, underscoring the potential utility of 5,6-Difluoroindole in various chemical reactions (Craciun et al., 2010).
Wissenschaftliche Forschungsanwendungen
-
Plant Biology
- Application : 5,6-Difluoroindole-3-acetic acid (5,6-F2-IAA), a derivative of 5,6-Difluoroindole, is used as a fluoroindole auxin . Auxins are a type of plant hormone that play a crucial role in the growth and behavior of plants.
- Method of Application : This compound is synthesized via Fischer’s indolization .
- Results : It has been found that 5,6-F2-IAA has a stronger elongation activity on Avena coleoptile segments than indole-3-acetic acid (IAA) .
-
Organic Photovoltaics
- Application : 5,6-Difluoroindole has been used in the synthesis of push–pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units . These dyes have been evaluated as active material for organic photovoltaics .
- Method of Application : The synthesis involves connecting a triarylamine donor unit to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block . The synthesis is simplified by avoiding intermediate halogenation reactions and the formation of toxic organometallic by-products .
- Results : The target compounds have been evaluated for their potential as active material in simple air-processed organic solar cells .
-
Synthesis of Natural Products
- Application : 5,6-Difluoroindole can be used in the synthesis of natural products . For example, it has been used in the total synthesis of the annulated indole natural product (±)-cis-trikentrin B .
- Method of Application : The synthesis involves a regioselectively constructed 6,7-indole aryne cycloaddition from 5,6,7-tribromoindole . The unaffected C-5 bromine was successively utilized for a Stille cross-coupling reaction .
- Results : The successful synthesis of (±)-cis-trikentrin B demonstrates the potential of 5,6-Difluoroindole in the synthesis of complex natural products .
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSNMPGFSFANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381099 | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoroindole | |
CAS RN |
169674-01-5 | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

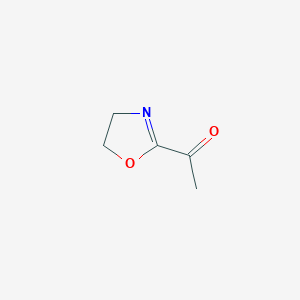
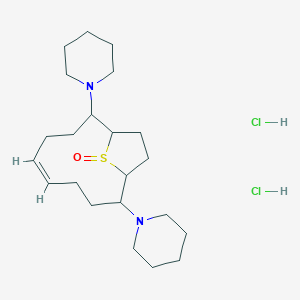
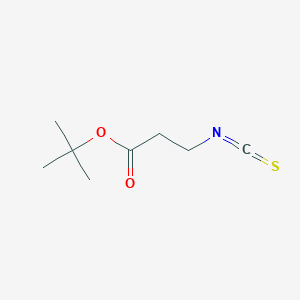






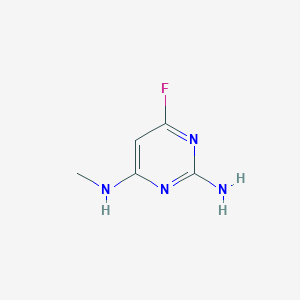
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
